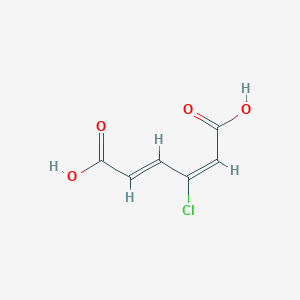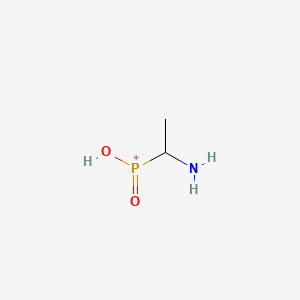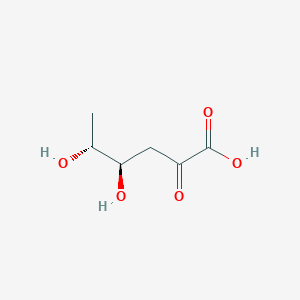
2-dehydro-3-deoxy-D-fuconic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-dehydro-3-deoxy-D-fuconic acid is a ketoaldonic acid comprising D-fuconic acid lacking the 3-hydroxy substituent and having a keto group at the 2-position. It is a ketoaldonic acid and a hexonic acid. It derives from a D-fuconic acid. It is a conjugate acid of a 2-dehydro-3-deoxy-D-fuconate.
Applications De Recherche Scientifique
Synthesis and Characterization
- Novel Synthesis Approaches : Research on 2-dehydro-3-deoxy-D-fuconic acid involves novel synthesis methods. For example, a study demonstrates a new synthesis of 2-amino-2-deoxy-D-gluconic acid and explores its complex formation with Cu(II), highlighting potential applications in the food and pharmaceutical industries (Gu & Xia, 2006).
Biocatalytic Production
- Biocatalytic Processes : 2-dehydro-3-deoxy-D-fuconic acid is involved in biocatalytic processes. One study presents a biocatalytic synthesis procedure for 2-keto-3-deoxy-d-gluconate (KDG) from d-gluconate, which is significant for research in bacterial (lipo)polysaccharides and cell wall components (Matsubara et al., 2014).
Enzyme Research
- Enzymatic Activities and Evolution : Studies on enzymes like L-fuconate dehydratase from Xanthomonas campestris provide insights into the enzyme's evolution and its role in processes involving 2-dehydro-3-deoxy-D-fuconic acid. This research also highlights the enzyme's promiscuity in substrate specificity, which is relevant for understanding metabolic pathways (Yew et al., 2006).
Chemoenzymatic Synthesis
- Chemoenzymatic Methods : Chemoenzymatic synthesis of differentially protected 3-deoxysugars, which include derivatives of 2-dehydro-3-deoxy-D-fuconic acid, is an area of active research. This method is crucial for producing complex carbohydrates found in bacteria and lower vertebrates, offering potential applications in vaccine and drug development (Gillingham et al., 2010).
Industrial Applications
- Potential in Renewable Energy : The compound plays a role in the biotechnical conversion of renewable feedstocks, such as in the biosynthesis of cis,cis-Muconic Acid from glucose by engineered Saccharomyces cerevisiae. This process is significant for producing high-value compounds like adipic acid from renewable resources (Weber et al., 2012).
Photoluminescence Research
- Photoluminescence Properties : Research into the photoluminescence properties of coordination polymers, including those related to 2-dehydro-3-deoxy-D-fuconic acid derivatives, is significant for understanding their potential applications in material science and light-emitting devices (Zhang et al., 2006).
Advanced Oxidation Processes
- Environmental Applications : Studies on advanced electrochemical oxidation processes, where compounds like 2-dehydro-3-deoxy-D-fuconic acid can be intermediates, contribute to understanding the mineralization of organic pollutants. This research is crucial for environmental remediation technologies (Brillas et al., 2000).
Propriétés
Nom du produit |
2-dehydro-3-deoxy-D-fuconic acid |
|---|---|
Formule moléculaire |
C6H10O5 |
Poids moléculaire |
162.14 g/mol |
Nom IUPAC |
(4R,5R)-4,5-dihydroxy-2-oxohexanoic acid |
InChI |
InChI=1S/C6H10O5/c1-3(7)4(8)2-5(9)6(10)11/h3-4,7-8H,2H2,1H3,(H,10,11)/t3-,4-/m1/s1 |
Clé InChI |
FRIWJYNKZPJVRL-QWWZWVQMSA-N |
SMILES isomérique |
C[C@H]([C@@H](CC(=O)C(=O)O)O)O |
SMILES canonique |
CC(C(CC(=O)C(=O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



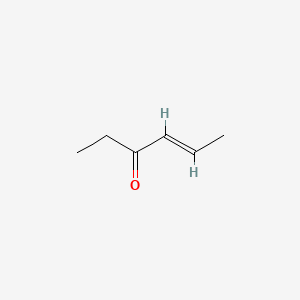
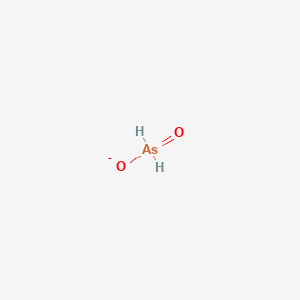
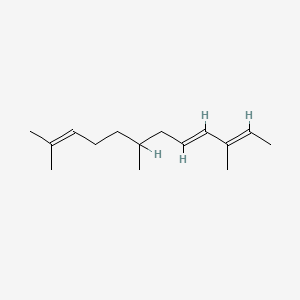


![1-S-[(1Z)-3-phenyl-N-(sulfooxy)propanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1236442.png)
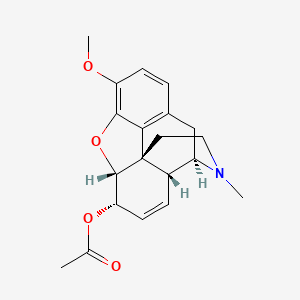
![3-[(2E,5Z)-2-[[3-(2-carboxyethyl)-5-[(4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B1236447.png)
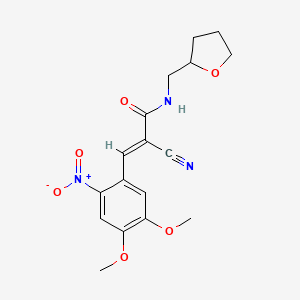
![N-[(E)-[2-(1-methylpyridin-1-ium-2-yl)cyclohexylidene]amino]-2,4-dinitroaniline](/img/structure/B1236450.png)
![4-phenyl-N-[(E)-1-thiophen-2-ylethylideneamino]-1,3-thiazol-2-amine](/img/structure/B1236451.png)
